Superior Binding Affinity to α-Glucosidase Compared to the Clinical Reference Drug Acarbose
In a molecular docking study, ZINC02789441 (the ZINC database identifier for CAS 1060176-21-7) exhibited a predicted binding affinity of −11.4 kcal/mol toward α-glucosidase, substantially exceeding acarbose (−7.9 kcal/mol) [1]. The compound formed 15 non-bonding intermolecular interactions, including 4 hydrogen bonds, indicating a more extensive binding network than the clinical comparator [1].
| Evidence Dimension | Predicted binding free energy (ΔG) against α-glucosidase |
|---|---|
| Target Compound Data | −11.4 kcal/mol; 15 non-bonding intermolecular interactions; 4 hydrogen bonds |
| Comparator Or Baseline | Acarbose: −7.9 kcal/mol |
| Quantified Difference | ΔΔG = −3.5 kcal/mol (44% greater predicted binding affinity vs. acarbose) |
| Conditions | In silico molecular docking (AutoDockTools 1.5.6) against α-glucosidase; acarbose as positive control [1] |
Why This Matters
A 3.5 kcal/mol improvement in predicted binding affinity over the approved drug acarbose provides a compelling quantitative basis for selecting this compound in antidiabetic drug discovery programs, where enhanced target engagement may translate into lower effective doses.
- [1] Scite.ai summary of Chenafa, H., et al. (2021). In silico design of enzyme α-amylase and α-glucosidase inhibitors... Binding affinity of ZINC02789441: −11.4 kcal/mol; acarbose: −7.9 kcal/mol. URL: https://scite.ai/reports/10.3390/molecules27123888 View Source
